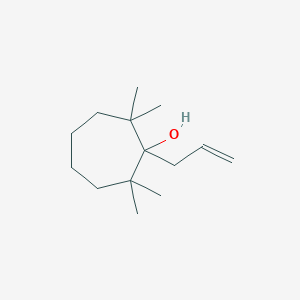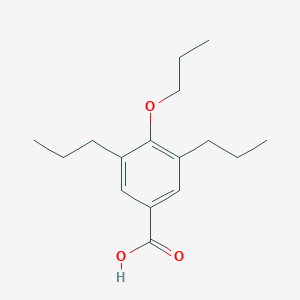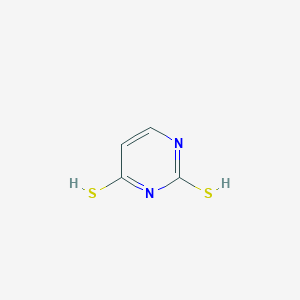
1-Dichlorophosphoryloxynaphthalene
Vue d'ensemble
Description
1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.
Mécanisme D'action
1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves the inhibition of these enzymes, which are involved in various biological processes. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
1-Dichlorophosphoryloxynaphthalene has been shown to have potent biochemical and physiological effects. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. 1-Dichlorophosphoryloxynaphthalene has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of 1-Dichlorophosphoryloxynaphthalene is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of 1-Dichlorophosphoryloxynaphthalene is its well-established synthesis method, which makes it readily available for scientific research. One limitation of 1-Dichlorophosphoryloxynaphthalene is its potential toxicity, which requires careful handling in the lab.
Orientations Futures
There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of 1-Dichlorophosphoryloxynaphthalene on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of 1-Dichlorophosphoryloxynaphthalene in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Conclusion:
In conclusion, 1-Dichlorophosphoryloxynaphthalene (1-Dichlorophosphoryloxynaphthalene) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Applications De Recherche Scientifique
1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.
Propriétés
Numéro CAS |
31651-76-0 |
|---|---|
Nom du produit |
1-Dichlorophosphoryloxynaphthalene |
Formule moléculaire |
C10H7Cl2O2P |
Poids moléculaire |
261.04 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clé InChI |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Synonymes |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)


